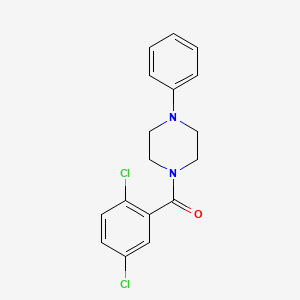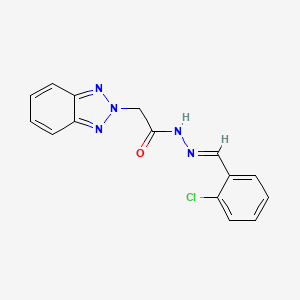![molecular formula C18H19ClN4O3 B5522128 1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B5522128.png)
1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4,6-dimethyl-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of synthetic organic molecules that possess significant biological activities. Such compounds are often explored for their potential applications in pharmaceuticals and chemical industries due to their complex molecular structures and versatile chemical properties.
Synthesis Analysis
The synthesis of compounds like the one typically involves multi-step organic reactions, starting with basic building blocks such as citrazinic acid or chloroacetates. For example, compounds with related structures have been synthesized using a combination of condensation, cyclization, and aminolysis reactions to form pyrimidinones and oxazinones derivatives, showcasing the complexity and the synthetic versatility of these compounds (Hossan et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a pyrimidinone core, substituted with various functional groups that significantly influence the molecule's electronic and spatial configuration. Single-crystal X-ray diffraction and density functional theory (DFT) studies often reveal the geometries, confirming the delocalization of electron pairs and the orientation of substituents, which are crucial for the compound's reactivity and interaction with biological targets (Şahin et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds with a pyrimidinone base are diverse, including substitutions, oxidations, and ring transformations. These reactions can alter the compound's chemical properties, such as solubility, stability, and biological activity. The reactivity can be influenced by the nature of substituents and the compound's overall electronic structure.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are determined by their molecular structure. For instance, the presence of polar functional groups like chlorophenyl or piperazinyl can affect the compound's solubility in different solvents, which is important for its application in drug formulation.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are critical for understanding the compound's behavior in biological systems and its potential as a drug candidate. These properties are influenced by the electronic environment around the molecule's functional groups and its overall three-dimensional structure.
For more in-depth exploration and specific details regarding the synthesis, structure, and properties of closely related compounds, the following references provide valuable insights:
- Synthesis and antimicrobial activity studies: (Hossan et al., 2012).
- Characterization and structural analysis: (Şahin et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antioxidant Potential for Age-Related Diseases
This compound and its analogues have been studied for their potential as multifunctional antioxidants in the treatment of age-related diseases. Specifically, research has demonstrated that certain analogues possessing free radical scavenger groups are effective in protecting cell viability and glutathione levels in various human cell lines against oxidative stress. This indicates potential applications in preventing cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin et al., 2010).
Antibacterial Properties
The compound's derivatives have been investigated for their antibacterial properties, notably against gram-positive organisms including methicillin-resistant Staphylococcus aureus (MRSA) as part of a broader study on oxazolidinones, a novel class of synthetic antibacterial agents. This research contributes to understanding the structure-activity relationships of oxazolidinones, suggesting the potential of certain derivatives in treating bacterial infections (Tucker et al., 1998).
Antimicrobial and Antifungal Activities
Studies have synthesized and evaluated the antimicrobial and antifungal activities of pyrimidinone and oxazinone derivatives, revealing that some compounds exhibit significant activities comparable to reference drugs like streptomycin and fusidic acid. This highlights the compound's relevance in developing new antimicrobial agents with potential clinical applications (Hossan et al., 2012).
Anti-Inflammatory Applications
Research into heterocyclic systems fused to a thiophene moiety, using citrazinic acid as a synthon, has demonstrated good anti-inflammatory activity of synthesized compounds. These findings are significant for the development of new anti-inflammatory agents, with potential applications in treating various inflammatory disorders (Amr et al., 2007).
Antiproliferative Effects Against Cancer Cell Lines
The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has been explored for antiproliferative activity against human cancer cell lines. Certain derivatives have shown promising activity, suggesting potential applications in cancer therapy (Mallesha et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]-2-oxoethyl]-4,6-dimethylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c1-12-8-13(2)23(18(26)20-12)11-16(24)21-6-7-22(17(25)10-21)15-5-3-4-14(19)9-15/h3-5,8-9H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJOEAYLXQDMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CC(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 4-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B5522048.png)
![methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5522052.png)
![(2-{2-[(2-phenyl-4-quinolinyl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5522054.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5522058.png)
![3-[(dimethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5522065.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5522068.png)
![5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5522077.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide hydrochloride](/img/structure/B5522090.png)
![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522100.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B5522106.png)

![2-methyl-N-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522125.png)

![3-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5522140.png)